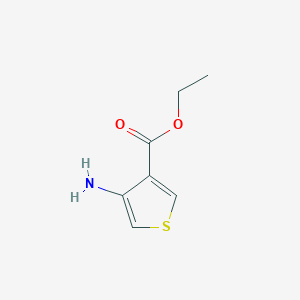

Ethyl 4-aminothiophene-3-carboxylate

Description

Ethyl 4-aminothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 4-position and an ethyl ester at the 3-position. These compounds are pivotal intermediates in medicinal chemistry, particularly for synthesizing fluorescent purine analogs and bioactive molecules .

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

ethyl 4-aminothiophene-3-carboxylate |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2,8H2,1H3 |

InChI Key |

CKLSXGLEVIHXTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Gewald Reaction: One common method for synthesizing ethyl 4-aminothiophene-3-carboxylate is the Gewald reaction. This involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide.

Paal-Knorr Synthesis: Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-aminothiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol or amine derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Acyl chlorides, anhydrous conditions, dichloromethane.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Amides, esters.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-aminothiophene-3-carboxylate serves as a building block in organic synthesis. It is an intermediate in synthesizing various heterocyclic compounds, which are important in developing pharmaceuticals and agrochemicals. In biological research, this compound studies the interactions of thiophene derivatives with biological macromolecules and investigates its potential as a bioactive molecule with antimicrobial and anticancer properties. It is also explored for its potential therapeutic applications and is a key intermediate in synthesizing drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions. In the industrial sector, this compound is used in the production of dyes, pigments, and polymers, with its unique chemical properties making it valuable in developing materials with specific electronic and optical characteristics.

Biological Activities

This compound exhibits a diverse range of biological activities. Key areas of activity include:

-

Antimicrobial Activity Research indicates that thiophene derivatives possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL Modifications to the thiophene structure can enhance antimicrobial potency. -

Anticancer Properties This compound has shown promising results in cancer cell line studies and has been evaluated against various cancer types, including lung, colon, and breast cancers.

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) A549 (Lung) 12.5 HT29 (Colon) 15.0 MCF-7 (Breast) 10.0 - Anti-inflammatory Effects Studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study 1: Antimicrobial Evaluation A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, establishing it as a candidate for further development in antibiotic therapies.

- Case Study 2: Anticancer Activity Research highlighted the anticancer potential of this compound against multiple cancer cell lines. The study utilized MTT assays to determine IC50 values, demonstrating significant cytotoxicity in selected cancer cells.

Mechanism of Action

The mechanism of action of ethyl 4-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Ethyl esters may offer enhanced lipophilicity, influencing bioavailability in drug design.

- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in CAS 65234-09-5) enhance electrophilic reactivity, facilitating nucleophilic substitution reactions. Conversely, amino groups (4-NH₂) increase nucleophilicity, enabling cyclization or coupling reactions .

Physical Properties and Stability

- Melting Points: Mthis compound hydrochloride has a melting point of 183.5–184.6°C (decomposition), suggesting thermal instability common to amino-thiophene derivatives . Ethyl analogs likely exhibit lower melting points due to increased steric bulk.

- Solubility : Methyl esters are typically more water-soluble than ethyl analogs, a critical factor in pharmaceutical formulation .

Biological Activity

Ethyl 4-aminothiophene-3-carboxylate is a derivative of thiophene that exhibits a diverse range of biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the Gewald reaction or other condensation techniques. The compound features a five-membered thiophene ring which is central to its biological activity.

Key Properties

- Molecular Formula : C₉H₉N₁O₂S

- Molecular Weight : 197.24 g/mol

- Melting Point : Variable based on substitution patterns.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key areas of activity include:

1. Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that modifications to the thiophene structure can enhance antimicrobial potency.

2. Anticancer Properties

This compound has shown promising results in cancer cell line studies. It has been evaluated against various cancer types, including lung, colon, and breast cancers.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| HT29 (Colon) | 15.0 |

| MCF-7 (Breast) | 10.0 |

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating its potential as an anticancer agent.

3. Anti-inflammatory Effects

Studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, thus suggesting potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by Al-Mousawi et al. (2013) evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, establishing it as a candidate for further development in antibiotic therapies .

Case Study 2: Anticancer Activity

Research published in Pharmaceutical Biology highlighted the anticancer potential of this compound against multiple cancer cell lines. The study utilized MTT assays to determine IC50 values, demonstrating significant cytotoxicity in selected cancer cells .

Q & A

Basic Questions

Q. What synthetic routes are recommended for Ethyl 4-aminothiophene-3-carboxylate, and how is purity ensured?

- Methodological Answer : this compound is typically synthesized via cyclocondensation reactions. For example, derivatives like ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate are prepared using Gewald reactions, where ketones or aldehydes react with cyanide esters and elemental sulfur under basic conditions . Purification often involves column chromatography (silica gel) or recrystallization using solvents like ethanol. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and ensuring purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure, particularly the amine (-NH₂) and ester (-COOEt) groups. Mass spectrometry (MS) provides molecular weight validation. For example, derivatives such as ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate are analyzed via high-resolution MS (HRMS) to confirm molecular ions . Infrared (IR) spectroscopy further identifies functional groups like carbonyl stretches (~1700 cm⁻¹) .

Q. What safety protocols are required for handling this compound in laboratories?

- Methodological Answer : Safety data sheets (SDS) for analogous thiophene derivatives highlight risks of skin/eye irritation and respiratory toxicity. Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage requires airtight containers in cool, dry environments away from oxidizers .

Advanced Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is used to determine crystal packing and bond angles. For instance, ethyl 3-(1-methylindole-2-carbonyl)quinoline-4-carboxylate was refined using SHELXL, revealing intermolecular hydrogen bonds critical for stability . Data collection requires crystals grown via vapor diffusion (e.g., dichloromethane/petroleum ether) and cooled to 100 K to minimize thermal motion .

Q. How should contradictions in structure-activity relationship (SAR) data for thiophene derivatives be addressed?

- Methodological Answer : Discrepancies in SAR often arise from variable substituent effects. For example, ethyl 2-amino-6-(3,5-dimethoxyphenyl)thiophene-3-carboxylate analogs show divergent bioactivity due to trifluoromethyl vs. methoxy groups. To resolve contradictions, systematic studies using isosteric replacements and computational modeling (e.g., DFT for electron-density maps) are recommended . Dose-response assays and statistical validation (e.g., ANOVA) further clarify trends .

Q. What experimental strategies elucidate the interaction of this compound with biological targets?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorometric or colorimetric) are used to study interactions with targets like kinases or proteases. For derivatives such as ethyl 4-methylthiophene-3-carboxylate, surface plasmon resonance (SPR) quantifies binding kinetics (Ka/Kd). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.